4-Isopropoxy-3-methylbenzoic acid

Overview

Description

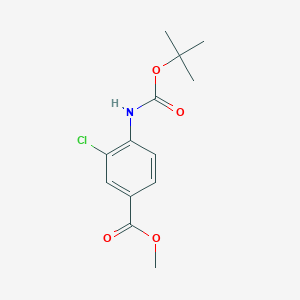

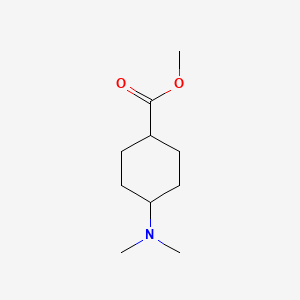

4-Isopropoxy-3-methylbenzoic acid is an aromatic carboxylic acid. It has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol .

Synthesis Analysis

The synthesis of 4-Isopropoxy-3-methylbenzoic acid involves two stages . In the first stage, lithium hydroxide is added to a solution of methyl 4-isopropoxy-3-methylbenzoate in tetrahydrofuran and water. The mixture is stirred and heated at 65 °C for 6 hours . In the second stage, the reaction mixture is cooled, diluted with water, and extracted with ether .Molecular Structure Analysis

The molecular structure of 4-Isopropoxy-3-methylbenzoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropoxy-3-methylbenzoic acid include its molecular weight (194.23 g/mol) and molecular formula (C11H14O3) . Other properties such as melting point, boiling point, solubility, and specific gravity are not specified in the search results.Scientific Research Applications

Health Aspects and Toxicity Evaluation

Methyl paraben, a compound structurally related to 4-Isopropoxy-3-methylbenzoic acid, has been extensively reviewed for its health aspects and toxicity. It is a stable, non-volatile compound used as an antimicrobial preservative in foods, drugs, and cosmetics. Methyl paraben is practically non-toxic, non-irritating, and non-sensitizing in populations with normal skin. Its acute toxicity studies in animals indicate that it is practically non-toxic by both oral and parenteral routes. No observed adverse effect levels (NOAEL) in rats have been reported as high as 5700 mg/kg, suggesting it is not carcinogenic, mutagenic, teratogenic, or embryotoxic (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Impact and Biodegradation

Parabens, including compounds structurally similar to 4-Isopropoxy-3-methylbenzoic acid, are known for their widespread use as preservatives. Despite their biodegradability, they are ubiquitous in surface water and sediments due to continuous introduction into the environment. Their environmental presence, especially in aquatic ecosystems, raises concerns about their fate and behavior. Methylparaben and propylparaben predominate in environmental samples, reflecting their composition in consumer products. The environmental impact of these compounds, including their interaction with aquatic life and potential for bioaccumulation, necessitates further study to understand their full implications (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Properties and Molecular Mechanisms

Gallic acid, sharing a benzene ring structure with 4-Isopropoxy-3-methylbenzoic acid, has been investigated for its powerful anti-inflammatory properties. The review highlights its pharmacological activities and related molecular mechanisms in inflammatory diseases. Gallic acid's anti-inflammatory mechanisms mainly involve MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and cell infiltration. Its pharmacological activities suggest potential applications in treating various inflammation-related diseases. This insight provides a theoretical basis for clinical applications and future research on similar compounds (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).

Endocrine Disruption and Human Exposure

Paraben esters, similar to 4-Isopropoxy-3-methylbenzoic acid in their use as preservatives, have been reviewed for their endocrine toxicity, absorption, esterase, and human exposure. The review discusses potential human health risks, including their oestrogen agonist properties and their ability to penetrate human skin intact. The presence of intact paraben esters in human body tissues has been confirmed, emphasizing the need for detailed evaluation of their potential to interfere with male reproductive functions and influence the development of diseases related to endocrine disruption (Darbre & Harvey, 2008).

Safety and Hazards

While specific safety and hazard information for 4-Isopropoxy-3-methylbenzoic acid is not available in the search results, general precautions for handling carboxylic acids should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name |

3-methyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXNGYUJZLWMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731417 | |

| Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methylbenzoic acid | |

CAS RN |

856165-81-6 | |

| Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)

![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)